molecular formula C14H11NO3S B14606403 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- CAS No. 58235-89-5

2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)-

Cat. No.: B14606403
CAS No.: 58235-89-5
M. Wt: 273.31 g/mol
InChI Key: YCILUQVIRMVIOQ-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The general reaction scheme is as follows:

  • The aromatic aldehyde (4-nitrobenzaldehyde) reacts with the aromatic ketone (5-methyl-2-thienyl ketone) in the presence of a base.
  • The reaction mixture is stirred at room temperature or heated to reflux.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-aminophenyl)-.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids

    Reduction: Amino derivatives

    Substitution: Substituted chalcones with various functional groups

Scientific Research Applications

2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to:

    Inhibit enzymes: The compound can inhibit specific enzymes involved in inflammatory and oxidative stress pathways.

    Modulate signaling pathways: It can modulate cellular signaling pathways, leading to changes in gene expression and cellular responses.

    Induce apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- can be compared with other chalcones, such as:

    2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-: Lacks the 5-methyl-2-thienyl group, resulting in different chemical and biological properties.

    2-Propen-1-one, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-: Contains a methoxy group instead of a thienyl group, leading to variations in reactivity and applications.

The uniqueness of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

58235-89-5

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

3-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C14H11NO3S/c1-10-2-7-13(19-10)8-9-14(16)11-3-5-12(6-4-11)15(17)18/h2-9H,1H3

InChI Key

YCILUQVIRMVIOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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